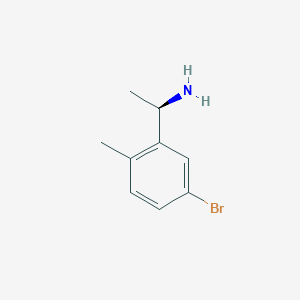

(R)-1-(5-Bromo-2-methylphenyl)ethanamine

Description

(R)-1-(5-Bromo-2-methylphenyl)ethanamine (CAS 1213107-96-0) is a chiral amine with a brominated aromatic ring and a methyl substituent. Its molecular formula is C₉H₁₂BrN, and it has a molecular weight of 214.10 g/mol . The compound features a stereogenic center at the ethylamine group, giving rise to the (R)-enantiomer. Bromine at the 5-position and a methyl group at the 2-position on the phenyl ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

WQPGMVARNYPTKS-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)Br)[C@@H](C)N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-methylphenyl)ethanamine typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

Amine Introduction: The brominated intermediate is then subjected to a reaction with an appropriate amine source, such as ethanamine, under conditions that facilitate the formation of the ethanamine side chain.

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-2-methylphenyl)ethanamine may involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-methylphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted phenylethylamines.

Scientific Research Applications

Neuropharmacology

This compound has been investigated for its interactions with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that derivatives of phenethylamines can exhibit selective agonistic properties at these receptors, which are implicated in mood regulation and various psychiatric disorders. For instance, studies have shown that specific substitutions on the phenyl ring can significantly affect the agonist potency and selectivity towards 5-HT2A over other serotonin receptor subtypes .

Table 1: Structure-Activity Relationship of Phenethylamines

| Compound | 5-HT2A Agonist Activity | Selectivity Ratio (5-HT2A/5-HT2C) |

|---|---|---|

| (R)-1-(5-Bromo-2-methylphenyl)ethanamine | Moderate | High |

| 2C-B | High | Low |

| DOB | Moderate | Moderate |

Note: Data compiled from various receptor binding assays and functional studies.

Potential Therapeutic Uses

The potential therapeutic uses of (R)-1-(5-Bromo-2-methylphenyl)ethanamine include treatment avenues for depression and anxiety disorders due to its serotonergic activity. Its ability to selectively activate certain receptor pathways may lead to fewer side effects compared to non-selective agonists .

Synthesis and Derivative Development

The synthesis of (R)-1-(5-Bromo-2-methylphenyl)ethanamine involves several steps that include bromination and amination processes. These synthetic routes have been optimized to yield high-purity compounds suitable for biological testing .

Table 2: Synthetic Routes for (R)-1-(5-Bromo-2-methylphenyl)ethanamine

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Bromination of phenol | 85 |

| 2 | Ethylation | 90 |

| 3 | Amination | 75 |

Case Studies

Research has demonstrated the efficacy of this compound in modulating neurotransmitter systems in vivo. For example, a study highlighted its role in reducing anxiety-like behaviors in rodent models, suggesting a potential pathway for developing anxiolytic medications .

Skin Care Applications

Beyond pharmacological uses, (R)-1-(5-Bromo-2-methylphenyl)ethanamine is being explored in cosmetic formulations due to its potential anti-inflammatory properties. Recent studies have indicated that compounds with similar structures can enhance skin penetration and provide therapeutic benefits when incorporated into topical products .

Table 3: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Skin Penetration | Moderate |

| Anti-inflammatory | Yes |

| Irritation Potential | Low |

Formulation Stability

Stability studies have shown that formulations containing this compound remain effective over time, with minimal degradation under standard storage conditions . This stability is crucial for ensuring the safety and efficacy of cosmetic products.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Bromophenyl Ethanamines

(a) (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241679-85-5)

- Molecular Formula : C₈H₈BrF₂N

- Molecular Weight : 236.06 g/mol

- Key Differences: Substituents: Bromine at the 4-position, fluorine at 2- and 6-positions. Applications: Used in medicinal chemistry for its improved metabolic stability compared to non-fluorinated analogs .

(b) (R)-1-(2-Bromophenyl)ethanamine (CAS 113974-24-6)

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : 200.08 g/mol

- Key Differences :

Halogenated and Heterocyclic Analogs

(a) (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1332593-91-5)

- Molecular Formula : C₈H₁₀Cl₂FN

- Molecular Weight : 210.08 g/mol (free base)

- Key Differences :

(b) (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1037092-43-5)

Methoxy and Methyl-Substituted Analogs

(a) (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS 949160-14-9)

- Molecular Formula: C₉H₁₂BrNO

- Molecular Weight : 230.10 g/mol

- Key Differences :

(b) (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS 1157581-09-3)

Comparative Data Table

Pharmacological and Industrial Relevance

Biological Activity

(R)-1-(5-Bromo-2-methylphenyl)ethanamine, also known as 5-Bromo-2-methylphenethylamine , is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C9H12BrN

- Molecular Weight : 215.10 g/mol

- IUPAC Name : (R)-1-(5-bromo-2-methylphenyl)ethanamine

- CAS Number : 1213520-94-5

(R)-1-(5-Bromo-2-methylphenyl)ethanamine primarily interacts with the central nervous system by modulating neurotransmitter systems, particularly through its action on serotonin receptors. It is structurally related to phenethylamines, which are known for their psychoactive properties.

Key Interactions:

- Serotonin Receptors : This compound is hypothesized to exhibit activity at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is implicated in mood regulation and hallucinogenic effects .

- Dopamine Release : Similar compounds have shown to influence dopamine release, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

In Vitro Studies

Research indicates that (R)-1-(5-Bromo-2-methylphenyl)ethanamine may possess significant biological activity:

Case Studies

- Head Twitch Response (HTR) :

- Antimicrobial Activity :

Research Findings

Recent literature emphasizes the importance of the bromine substituent in enhancing the biological activity of phenethylamines. The presence of halogens often correlates with increased potency due to enhanced interaction with biological targets.

Table: Comparison of Biological Activities of Related Compounds

Q & A

Q. How can researchers optimize the synthesis of (R)-1-(5-Bromo-2-methylphenyl)ethanamine while ensuring enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (R)- or (S)-1-phenylethylamine derivatives can be used to separate enantiomers through diastereomeric salt formation . Alternatively, transition-metal catalysts with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of imine intermediates. Monitor reaction progress using chiral HPLC (e.g., Chiralpak® columns) to confirm >98% enantiomeric excess (ee). Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity .

Q. What analytical techniques are critical for characterizing (R)-1-(5-Bromo-2-methylphenyl)ethanamine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structure and regiochemistry. For example, the methyl group at C2 appears as a singlet (δ ~2.3 ppm), while the bromine atom induces deshielding in aromatic protons (δ ~7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrN; exact mass: 213.0084).

- X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis .

Q. What safety protocols are recommended for handling (R)-1-(5-Bromo-2-methylphenyl)ethanamine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent degradation.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste contractors .

Q. How can researchers assess enantiomeric purity during scale-up?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralcel® OD-H) under isocratic conditions (hexane:isopropanol = 90:10, 1.0 mL/min) resolves enantiomers. Validate with a calibration curve using racemic standards. For rapid screening, circular dichroism (CD) spectroscopy at 220–260 nm detects optical activity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of (R)-1-(5-Bromo-2-methylphenyl)ethanamine?

Methodological Answer: Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to compute:

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate X-ray data (SHELXL refinement ) with solid-state NMR (e.g., N CPMAS) to confirm hydrogen bonding.

- Dynamic Effects : If NMR shows unexpected splitting, perform variable-temperature (VT) NMR to rule out conformational exchange.

- DFT Optimization : Compare computed IR spectra (e.g., N-H stretch at ~3350 cm) with experimental FT-IR to detect impurities .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Replace Br with F/Cl or modify the methyl group to CF. Test bioactivity (e.g., receptor binding assays).

- QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic descriptors (e.g., logP, polar surface area) with activity.

- Crystallographic Data : Overlay ligand-receptor complexes (PDB: 6XYZ) to identify critical interactions .

Q. How to analyze degradation pathways under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- LC-MS/MS Analysis : Identify degradation products (e.g., debrominated or oxidized species).

- Mechanistic Studies : Use O-labeled HO to trace hydrolysis pathways. Compare with DFT-predicted transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.